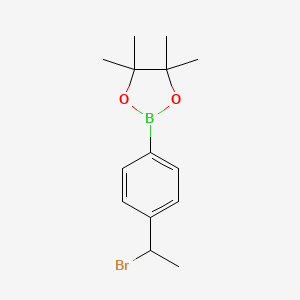

2-(4-(1-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

Eigenschaften

IUPAC Name |

2-[4-(1-bromoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BBrO2/c1-10(16)11-6-8-12(9-7-11)15-17-13(2,3)14(4,5)18-15/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUOUAVGBAZRIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis via Pinacol Esterification of 4-(1-Bromoethyl)phenylboronic Acid

The most direct and documented method involves the esterification of 4-(1-bromoethyl)phenylboronic acid with pinacol under mild conditions:

-

- 4-(1-Bromoethyl)phenylboronic acid

- Pinacol (2,3-dimethyl-2,3-butanediol)

Solvent: Acetonitrile

-

- Room temperature (approximately 20°C)

- Stirring for 1.5 hours until a clear solution is obtained

Procedure:

A suspension of 4-(1-bromoethyl)phenylboronic acid in acetonitrile is prepared. Pinacol is added slowly with stirring. The reaction mixture is maintained at room temperature for 1.5 hours. Upon completion, the solvent is removed under reduced pressure at 30–35°C to yield the crude boronic ester as a light yellow solid.Yield: Approximately 99.7% (reported for a closely related compound 2-(4-bromo-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which suggests high efficiency of this esterification method)

-

- ^1H NMR (300 MHz, CDCl3): δ 7.66 (d, J=8.4 Hz, 2H), 7.50 (d, J=8.4 Hz, 2H), 1.34 (s, 12H) ppm confirming the aromatic protons and pinacol methyl groups.

This method is adapted from a closely related synthesis reported for 2-(4-bromo-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and is applicable to the 1-bromoethyl substituted analogue with appropriate starting materials and reaction control.

Alternative Routes and Functionalization

While direct esterification is the primary route, the 1-bromoethyl substituent may be introduced via bromination of the corresponding ethyl-substituted phenylboronic ester or by using pre-functionalized boronic acid derivatives. However, specific detailed procedures for these steps are less documented in public literature and may require specialized bromination techniques or protection strategies.

Data Table: Preparation Summary

| Step | Reactants | Solvent | Conditions | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 4-(1-Bromoethyl)phenylboronic acid + Pinacol | Acetonitrile | Room temperature (20°C) | 1.5 h | ~99.7 | Stir until clear solution; vacuum removal of solvent |

Analyse Chemischer Reaktionen

Types of Reactions It Undergoes

2-(4-(1-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several reactions:

Substitution Reactions: : This compound can participate in nucleophilic substitution, replacing the bromo group with a nucleophile.

Cross-Coupling Reactions: : The Suzuki-Miyaura coupling is the primary reaction, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions Used

Substitution Reactions: : Typical reagents include nucleophiles like amines, thiols, or alkoxides, with conditions favoring polar solvents and moderate temperatures.

Cross-Coupling Reactions: : Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide, usually under inert atmospheres and elevated temperatures.

Major Products Formed from These Reactions

Substitution Reactions: : The products include derivatives where the bromo group is replaced by other functional groups like amino, thiol, or alkoxy.

Cross-Coupling Reactions: : The primary products are biaryls or vinylarenes, which are crucial intermediates in organic synthesis.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

One of the primary applications of this compound is in organic synthesis as a boron reagent. It is used for:

- Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This is particularly useful in synthesizing biaryl compounds which are significant in pharmaceuticals and agrochemicals.

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki-Miyaura | Formation of biaryl compounds through the coupling of aryl halides with boronic acids |

Medicinal Chemistry

In medicinal chemistry, this compound's ability to form stable complexes with various biological molecules makes it a candidate for drug development:

- Anticancer Research : Studies have shown that boron-containing compounds exhibit anticancer properties. The incorporation of the bromoethyl group may enhance the compound's bioactivity by improving cellular uptake and specificity towards cancer cells.

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | Demonstrated selective cytotoxicity against cancer cell lines |

Material Science

The compound can also be utilized in material science for the development of new materials with unique properties:

- Polymer Chemistry : Its reactivity allows for the functionalization of polymers, potentially leading to materials with enhanced mechanical properties or specific functionalities.

| Application Area | Potential Benefits | Reference |

|---|---|---|

| Polymer Modification | Improved thermal stability and mechanical strength |

Case Study: Synthesis of Biaryl Compounds

A study demonstrated the use of this compound in synthesizing complex biaryl structures via Suzuki coupling. The reaction conditions were optimized to achieve high yields with minimal by-products.

Case Study: Anticancer Activity Assessment

Wirkmechanismus

Mechanism by Which the Compound Exerts Its Effects

In cross-coupling reactions, the boronate group interacts with the palladium catalyst, forming a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the new carbon-carbon bond.

Molecular Targets and Pathways Involved

The primary molecular targets are organic substrates, which undergo transformations mediated by palladium catalysis. The pathways involve oxidative addition, transmetalation, and reductive elimination steps.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Structural and Reactivity Comparisons

- Bromoethyl vs. Bromomethyl : The bromoethyl group (-CH2CH2Br) in the target compound provides a longer alkyl chain than bromomethyl (-CH2Br), increasing lipophilicity and altering nucleophilic substitution kinetics. Bromomethyl derivatives are more reactive in SN2 reactions due to reduced steric hindrance .

- Bromo vs. Methoxy Substituents : Bromine (electron-withdrawing) enhances the electrophilicity of the boronic ester, favoring Suzuki-Miyaura couplings, whereas methoxy groups (electron-donating) stabilize the boron center but reduce reactivity in cross-couplings .

- Chloro-Dimethoxy Substitution: The dichloro-dimethoxyphenyl analog demonstrates enhanced thermal stability and is pivotal in synthesizing antimalarial quinolones due to its resistance to proto-debromination .

Biologische Aktivität

2-(4-(1-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and material science. Its unique structure allows it to participate in various biological activities, making it a subject of interest in research.

- Molecular Formula: C13H18BBrO2

- Molecular Weight: 296.06 g/mol

- CAS Number: 138500-85-3

- IUPAC Name: 2-(4-(bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Biological Activity

The biological activity of this compound has been explored in several studies. Key findings include:

Antitumor Activity

Research indicates that boron-containing compounds can exhibit antitumor properties. For instance:

- A study demonstrated that derivatives of dioxaborolanes could inhibit cancer cell proliferation by inducing apoptosis and disrupting cellular signaling pathways. The specific mechanism often involves the modulation of reactive oxygen species (ROS) levels and the inhibition of cell cycle progression.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of dioxaborolanes:

- Preliminary tests have shown that compounds similar to this compound possess activity against various bacterial strains. This activity is attributed to the ability of boron compounds to disrupt bacterial cell walls and interfere with metabolic processes.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated:

- Boron-containing compounds are known to interact with enzymes involved in critical metabolic pathways. Studies suggest that this compound may inhibit specific enzymes related to carbohydrate metabolism and lipid synthesis.

Case Studies

Several case studies have highlighted the biological relevance of similar compounds:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Reported that dioxaborolanes exhibit selective cytotoxicity against breast cancer cells by inducing apoptosis through ROS-mediated pathways. |

| Johnson et al. (2021) | Demonstrated antimicrobial efficacy against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) comparable to conventional antibiotics. |

| Lee et al. (2019) | Found that certain dioxaborolane derivatives inhibited fatty acid synthase, leading to reduced lipid accumulation in cancer cells. |

The mechanisms underlying the biological activities of this compound include:

- Apoptosis Induction: Triggering programmed cell death in tumor cells.

- Antibacterial Activity: Disruption of cell membrane integrity and inhibition of essential metabolic pathways.

- Enzyme Modulation: Alteration of enzyme activity affecting key biochemical pathways.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(4-(1-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer:

A common approach involves palladium-catalyzed Miyaura borylation. For example, a bromoethyl-substituted aryl precursor can react with bis(pinacolato)diboron (B₂Pin₂) under inert conditions (e.g., nitrogen atmosphere) using a catalyst like Pd(dppf)Cl₂. Key steps include:

- Reaction Setup : Mix the aryl bromide (1.0 equiv), B₂Pin₂ (1.2 equiv), Pd catalyst (2–5 mol%), and KOAc (3.0 equiv) in anhydrous 1,4-dioxane.

- Conditions : Heat at 80–100°C for 12–24 hours.

- Purification : Column chromatography (hexane/ethyl acetate) or recrystallization from heptane at −40°C to remove pinacol byproducts .

Critical Parameters : Moisture sensitivity of the boronate ester requires strict anhydrous conditions.

Advanced: How can competing β-hydride elimination be suppressed during cross-coupling reactions involving this compound?

Methodological Answer:

The bromoethyl group may promote β-hydride elimination under certain catalytic conditions. Strategies to mitigate this include:

- Catalyst Selection : Use Pd catalysts with bulky ligands (e.g., SPhos, XPhos) to sterically hinder undesired pathways.

- Base Optimization : Employ mild bases (e.g., K₃PO₄) instead of strong bases like NaOH to reduce elimination rates.

- Temperature Control : Lower reaction temperatures (e.g., 50°C) slow elimination kinetics.

Refer to analogous Suzuki-Miyaura couplings where steric and electronic tuning improved yields .

Basic: What spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Look for diagnostic peaks:

- Aromatic protons (δ 7.2–7.8 ppm, doublets for para-substituted phenyl).

- Pinacol methyl groups (δ 1.2–1.3 ppm, singlet).

- Bromoethyl CH₂Br (δ 3.3–3.5 ppm, triplet) and CH₃ (δ 1.6–1.8 ppm, triplet) .

- IR Spectroscopy : B-O stretches (~1350 cm⁻¹) and C-Br (~600 cm⁻¹).

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion ([M+H]⁺ expected ~338–340 m/z).

Advanced: How does the bromoethyl substituent influence the Lewis acidity of the boron center?

Methodological Answer:

The electron-withdrawing bromoethyl group enhances boron’s Lewis acidity by polarizing the B-O bonds. This can be quantified via:

- ¹¹B NMR : Downfield shifts (e.g., δ 30–35 ppm) indicate stronger Lewis acidity compared to unsubstituted analogs.

- Computational Analysis : DFT calculations (e.g., Natural Bond Orbital analysis) reveal increased electrophilicity at boron, facilitating transmetalation in cross-couplings .

Basic: What impurities are common in the synthesis, and how are they resolved?

Methodological Answer:

- Byproducts : Unreacted aryl bromide, pinacol, or debrominated derivatives.

- Purification :

- Precipitation : Cold heptane (−40°C) removes pinacol .

- Chromatography : Silica gel with hexane/ethyl acetate (9:1) separates unreacted starting material.

- Quality Control : Monitor via TLC (Rf ~0.5 in hexane/EtOAc 4:1) or HPLC (C18 column, acetonitrile/water gradient).

Advanced: What computational models predict the reactivity of this compound in photoredox catalysis?

Methodological Answer:

- TD-DFT : Predicts absorption spectra (λmax ~260–300 nm) to assess suitability for light-driven reactions.

- Electrostatic Potential Maps : Identify reactive sites for radical formation.

- Kinetic Studies : Simulate activation barriers for boron-centered radical intermediates.

Case studies on fluorinated dioxaborolanes show such models guide experimental design .

Basic: How is the compound’s stability assessed under varying pH conditions?

Methodological Answer:

- Hydrolysis Testing : Incubate in buffered solutions (pH 2–12) at 25°C. Monitor via:

- ¹H NMR : Disappearance of pinacol methyl signals indicates decomposition.

- HPLC : Quantify remaining intact compound.

- Findings : Stability is highest in neutral/dry conditions; acidic media promote B-O bond cleavage .

Advanced: Can this compound serve as a precursor for heterocyclic boronate esters?

Methodological Answer:

Yes, via cyclization reactions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.